3-{[(Pyridin-3-yl)amino]methyl}phenol
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Overview
Description
3-{[(Pyridin-3-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a pyridin-3-ylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyridin-3-yl)amino]methyl}phenol can be achieved through several methods. One common approach involves the reaction of pyridin-3-ylamine with formaldehyde and phenol under acidic conditions. This Mannich reaction results in the formation of the desired compound. Another method involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction between pyridin-3-ylamine and phenol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions, where the reagents are combined in a controlled environment to ensure high yield and purity. The use of catalysts such as magnesium oxide nanoparticles can enhance the efficiency of the reaction and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-{[(Pyridin-3-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridin-3-ylamino group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
3-{[(Pyridin-3-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(Pyridin-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 3-Bromoimidazo[1,2-a]pyridines
Uniqueness
3-{[(Pyridin-3-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-[(pyridin-3-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H12N2O/c15-12-5-1-3-10(7-12)8-14-11-4-2-6-13-9-11/h1-7,9,14-15H,8H2 |
InChI Key |
OODCZBUUWQXVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN=CC=C2 |
Origin of Product |
United States |
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